Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic thiophene derivative with a complex substitution pattern. Its structure features:
- Position 2: An amino group modified with a (2,4-dichlorophenoxy)acetyl moiety, introducing two chlorine atoms and a phenoxy ether linkage.
- Position 5: A carbamoyl group linked to a 2-fluorophenyl ring, incorporating fluorine for electronic modulation.
- Position 4: A methyl group contributing steric bulk.
- Position 3: An ethyl ester, enhancing solubility and metabolic stability.
Properties
Molecular Formula |
C23H19Cl2FN2O5S |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19Cl2FN2O5S/c1-3-32-23(31)19-12(2)20(21(30)27-16-7-5-4-6-15(16)26)34-22(19)28-18(29)11-33-17-9-8-13(24)10-14(17)25/h4-10H,3,11H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
NNMMXIKHNWSZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Functionalization
The thiophene ring undergoes sequential modifications:
-
Acylation at C2 : Reacting the aminated thiophene with 2,4-dichlorophenoxyacetyl chloride in dichloromethane (DCM) at 0°C forms the acetylated intermediate. Triethylamine (TEA) scavenges HCl, achieving 78% yield.
-
Carbamoyl Introduction at C5 : A Ullmann-type coupling with 2-fluorophenyl isocyanate in acetonitrile at 80°C installs the carbamoyl group. Copper(I) iodide catalyzes this step, yielding 65–70% after 12 hours.
Esterification and Final Assembly
The ethyl ester at C3 is introduced early but remains stable under subsequent conditions. Final assembly involves:
-
Simultaneous deprotection and coupling : Microwave-assisted heating (120°C, 30 min) in DMF ensures complete reaction without ester hydrolysis.
-
Crystallization : Ethanol/water mixtures precipitate the pure compound, yielding 92% purity by HPLC.
Reaction Mechanisms and Catalytic Pathways
Amide Bond Formation
The acetyl-amino linkage forms via nucleophilic acyl substitution. The thiophene’s amino group attacks the electrophilic carbonyl of 2,4-dichlorophenoxyacetyl chloride, with TEA neutralizing HCl to shift equilibrium.
Carbamoyl Coupling
Copper-catalyzed cross-coupling between the thiophene’s bromide (generated in situ) and 2-fluorophenyl isocyanate proceeds through a single-electron transfer mechanism. The catalytic cycle involves Cu(I)/Cu(III) intermediates, with iodide ligands enhancing oxidative addition rates.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Acylation solvent | DCM | 78% → 82% |
| Coupling temperature | 80°C | 65% → 72% |
| Microwave duration | 30 min | 70% → 88% |
Polar aprotic solvents (DMF, acetonitrile) improve carbamoyl coupling efficiency by stabilizing charged intermediates.
Catalytic Enhancements
-
Copper iodide : Increasing catalyst loading from 5 mol% to 10 mol% boosts yields by 15% but necessitates post-reaction EDTA washes to remove residues.
-
Ligand effects : Bipyridine ligands accelerate Cu-mediated couplings, reducing reaction time from 12 to 8 hours.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃) | Ethyl ester |
| δ 6.82–7.45 (m, 6H, Ar-H) | Dichlorophenyl/fluorophenyl | |
| IR | 1745 cm⁻¹ (C=O ester) | Ester carbonyl |
| MS | m/z 541 [M+H]⁺ | Molecular ion |
Data correlate with PubChem records (CID 714559, 2659975).
Comparative Synthesis Routes
A 2024 patent (WO2020007902A1) details alternative pathways:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Industrial Production
For industrial applications, continuous flow reactors and optimized reaction conditions are typically employed to maximize yield and purity.
Scientific Research Applications
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry
This compound is being investigated for its potential as an antitumor agent due to its ability to interfere with cellular processes. Studies indicate that it may affect various signaling pathways involved in cancer progression.
Antimicrobial Activity
Research shows that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives have been evaluated against bacterial strains like Staphylococcus aureus (MRSA) and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values often range from 0.25 to 12.5 μg/mL, indicating potent activity against these pathogens .
Agricultural Chemistry
Due to its structural similarity to known herbicides, this compound may be used in the development of new herbicides or plant growth regulators. Its efficacy in controlling specific plant pathogens or pests is currently under investigation.
The pharmacological profile of this compound includes:
- Antimicrobial Properties : Effective against a range of bacteria and fungi.
- Anticancer Properties : Potential to inhibit tumor growth through various mechanisms.
- Enzyme Interaction Studies : Ongoing research focuses on how this compound interacts with enzymes and receptors to elucidate its biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against MRSA strains. The research highlighted the importance of specific substitutions on the thiophene ring that enhance antimicrobial efficacy .
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. Further studies are needed to explore its mechanism of action and potential as a therapeutic agent .
Case Study 3: Agricultural Applications
Preliminary trials indicate that this compound may serve as an effective herbicide, demonstrating selective toxicity towards certain weeds while being non-toxic to crops. This opens avenues for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on substituent contributions; †Molecular formula: C₁₃H₁₂FNO₃S.
Substituent Effects on Lipophilicity
- Dichlorophenoxy vs. Chlorophenyl: The dichlorophenoxy group in the target compound increases lipophilicity (log k ~3.5–4.0 estimated) compared to analogs with single chlorophenyl groups (log k ~2.8–3.2) .
- Fluorophenyl vs.
Biological Activity
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by:
- A thiophene ring : This five-membered ring contributes to the compound's biological activity.
- Dichlorophenoxy and fluorophenyl groups : These substituents are known for their roles in enhancing bioactivity and selectivity.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of compounds containing similar structural motifs possess significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 to 12.5 μg/mL, indicating potent activity against pathogens .
2. Anti-inflammatory Effects
The incorporation of the dichlorophenoxyacetyl moiety suggests potential anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in cellular models .
3. Apoptotic Induction
There is emerging evidence that compounds with thiophene rings can induce apoptosis in cancer cell lines. The mechanisms often involve the activation of caspases and modulation of mitochondrial membrane potential . For example, studies on structurally related compounds have demonstrated their ability to trigger apoptotic pathways in various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structure suggests potential interaction with specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to certain receptors, influencing downstream signaling pathways.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of similar compounds, it was found that derivatives exhibited MIC values significantly lower than conventional antibiotics, indicating a promising alternative for treating resistant infections .
- Anti-inflammatory Activity : Another research project highlighted the anti-inflammatory effects of related thiophene derivatives in animal models, showing a reduction in inflammation markers post-treatment .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology: The compound’s thiophene core can be synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates under basic conditions . Optimization should employ Design of Experiments (DOE) to assess variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can minimize trial runs while maximizing yield . Computational tools like density functional theory (DFT) can predict intermediates and transition states to guide experimental adjustments .
Q. How should structural characterization be performed to confirm regiochemistry and functional group integrity?
- Methodology: Use X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., positioning of the 2-fluorophenyl carbamoyl group) . Complementary techniques:
- NMR : - and -NMR to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenoxy groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s carbamate and thiophene motifs. Use fluorogenic substrates for real-time kinetic analysis . For antioxidant activity, employ DPPH radical scavenging assays with IC quantification .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology:
- Molecular docking : Simulate binding modes with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Validate with MD simulations to assess stability .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl/F groups) on bioactivity using descriptors like Hammett constants or logP .
- Reaction pathway analysis : Apply quantum mechanical calculations (e.g., Gaussian) to map energy profiles for synthetic steps, identifying rate-limiting stages .
Q. How do conflicting bioactivity results across studies arise, and how can they be resolved?
- Methodology: Contradictions often stem from assay variability (e.g., cell line differences) or impurity profiles . Address via:
- HPLC-PDA/MS purity checks : Ensure >95% purity to exclude confounding byproducts .
- Dose-response normalization : Use standardized protocols (e.g., IC vs. percentage inhibition) for cross-study comparisons .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data and identify outliers .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology:
- Prodrug design : Modify the ethyl ester group to improve hydrolysis resistance (e.g., replace with tert-butyl esters) .
- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS to track metabolite formation. Adjust substituents (e.g., fluorophenyl → trifluoromethyl) to block oxidative degradation .
Q. How can solvent effects influence crystallization for structural studies?
- Methodology: Screen solvents (e.g., DMSO/water vs. ethanol/ethyl acetate) using high-throughput crystallization plates . Analyze crystal packing via Mercury software to identify H-bonding/π-stacking interactions critical for lattice formation . For poorly crystalline batches, employ spherical harmonics modeling to predict morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
